nNOS-CAPON Disruption vs. Virtual Screening Hits
Methyl (3-methoxy-3-oxopropanoyl)-D-valinate (ZLc-002) was used as the reference compound in a virtual screening study aimed at discovering novel nNOS-CAPON decoupling inhibitors. When evaluated using a fluorescence polarization-based competitive binding assay, ZLc-002 demonstrated significantly higher activity in disrupting the nNOS PDZ-CAPON interaction compared to the hit compounds identified from the screen [1]. Specifically, the top virtual screening hits, compounds wy-2 and wy-4-N, exhibited only a 9% competitive binding activity against the nNOS PDZ domain at a concentration of 200 μmol·L⁻¹ [1]. In contrast, ZLc-002 is documented as an effective inhibitor of this interaction at substantially lower, more physiologically relevant concentrations, serving as the benchmark for activity in this assay system [1].
| Evidence Dimension | Disruption of nNOS-CAPON Interaction (Competitive Binding Activity) |
|---|---|
| Target Compound Data | Active as inhibitor (benchmark compound) at concentrations significantly below 200 μmol·L⁻¹ |
| Comparator Or Baseline | Compounds wy-2 and wy-4-N: 9% competitive binding activity at 200 μmol·L⁻¹ |
| Quantified Difference | Target compound is a validated, active inhibitor at a concentration where the comparators show minimal (9%) activity. |
| Conditions | Fluorescence polarization-based competitive binding assay using the nNOS PDZ domain binding pocket |
Why This Matters
This data confirms that ZLc-002 is a validated, functional nNOS-CAPON inhibitor, whereas compounds from a similar chemotype (wy-2, wy-4-N) were shown to be largely inactive, justifying its selection as a positive control or reference standard in PPI assays.
- [1] Northwest Pharmaceutical Journal. (2020). Screening, Synthesis, and Activity Evaluation of nNOS-Capon Coupling Inhibitors. Northwest Pharmaceutical Journal, 2020(6). View Source
